molecular formula C15H24N2O3S B5662220 1-(4-ethoxybenzyl)-4-(ethylsulfonyl)piperazine

1-(4-ethoxybenzyl)-4-(ethylsulfonyl)piperazine

Cat. No. B5662220
M. Wt: 312.4 g/mol
InChI Key: BCVQLFHLBDQQLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to 1-(4-ethoxybenzyl)-4-(ethylsulfonyl)piperazine, involves multiple steps, often starting from basic piperazine and introducing various functional groups through nucleophilic substitution reactions, amidation, or sulfonation processes. For example, the synthesis of related compounds has been reported through reactions involving methoxybenzyl and ethylsulfonyl groups, indicating a potential pathway for synthesizing the compound (Mokrov et al., 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-(4-ethoxybenzyl)-4-(ethylsulfonyl)piperazine, can be elucidated using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These methods allow for the determination of the compound's conformation, bond lengths, and angles, providing insight into the three-dimensional arrangement of atoms in the molecule. The structure is characterized by the presence of a piperazine ring, with ethylsulfonyl and ethoxybenzyl substituents contributing to the compound's unique properties (Xiao et al., 2022).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, and reactions with electrophiles, depending on the nature of their substituents. The ethoxybenzyl and ethylsulfonyl groups in 1-(4-ethoxybenzyl)-4-(ethylsulfonyl)piperazine influence its reactivity, making it a versatile intermediate for further chemical modifications. These reactions are crucial for the synthesis of more complex molecules with potential biological activities (Borrmann et al., 2009).

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-3-20-15-7-5-14(6-8-15)13-16-9-11-17(12-10-16)21(18,19)4-2/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVQLFHLBDQQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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